molecular formula C11H10BrFO2 B14039095 6-Bromo-5-fluoro-2,2-dimethylchroman-4-one

6-Bromo-5-fluoro-2,2-dimethylchroman-4-one

Cat. No.: B14039095
M. Wt: 273.10 g/mol
InChI Key: UVMUKAZTMBBTPI-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2,2-dimethylchroman-4-one typically involves the bromination and fluorination of 2,2-dimethylchroman-4-one. One common method is the bromination of 2,2-dimethylchroman-4-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out at room temperature, and the product is purified by recrystallization .

For the fluorination step, 5-fluoro-2,2-dimethylchroman-4-one can be synthesized by reacting 2,2-dimethylchroman-4-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The final product, this compound, is obtained by combining the brominated and fluorinated intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-2,2-dimethylchroman-4-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

6-bromo-5-fluoro-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H10BrFO2/c1-11(2)5-7(14)9-8(15-11)4-3-6(12)10(9)13/h3-4H,5H2,1-2H3

InChI Key

UVMUKAZTMBBTPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2F)Br)C

Origin of Product

United States

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